3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Chemistry Research
The pyridine scaffold, a nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in organic chemistry. google.com Its presence is fundamental in a vast range of applications, from pharmaceuticals and agrochemicals to materials science. nih.govgoogle.com The nitrogen atom within the aromatic ring imparts distinct electronic properties, influencing the molecule's polarity, basicity, and ability to engage in hydrogen bonding. google.com This makes the pyridine ring a "privileged scaffold," meaning it is a structural framework that is recurrently found in biologically active compounds. researchgate.netchemicalbook.comchemicalbook.com
In medicinal chemistry, pyridine derivatives are integral to numerous approved drugs, where the pyridine core often serves as a bioisostere for a benzene (B151609) ring, improving properties like metabolic stability or solubility. google.com In organic synthesis, pyridines are versatile precursors and intermediates, with the ring's reactivity being tunable through the strategic placement of various substituents. google.com
Strategic Importance of Halogenation and Fluorination in Pyridine Derivatives
Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a critical strategy for modifying the properties of pyridine derivatives. Halogen atoms serve two primary strategic purposes: modulating physicochemical properties and providing reactive handles for further chemical transformations.
Modulation of Properties: Fluorine, in particular, has a profound impact due to its high electronegativity and small size. Incorporating fluorine or fluorinated groups can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Reactive Handles: Chlorine and bromine atoms on the pyridine ring are exceptionally useful as sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules from simpler halogenated precursors. The differential reactivity of various halogens (e.g., iodine reacting faster than bromine, which reacts faster than chlorine) can be exploited for selective, sequential modifications of poly-halogenated pyridines.
Overview of Pyridine Ether Motifs in Complex Molecular Architectures
The pyridine ether motif, characterized by an oxygen atom linking the pyridine ring to another organic substituent, is a key structural feature in many advanced molecules. The ether linkage can be formed through nucleophilic aromatic substitution (SNAr) reactions, where a halide on an electron-deficient pyridine ring is displaced by an alcohol. nih.gov The reactivity of the halopyridine is crucial; 2- and 4-halopyridines are generally more reactive in SNAr reactions than 3-halopyridines. nih.gov
The introduction of a fluorinated alkoxy group, such as a trifluoroethoxy group, is of particular interest. This moiety can significantly increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity conferred by fluorinated chains can enhance a molecule's ability to cross biological membranes.
Contextualizing 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine within Contemporary Synthetic Chemistry
Structurally, the molecule is built upon a pyridine core and features several key functional groups:
A chlorine atom at the 2-position.
An ether linkage at the 3-position.
A 2-bromo-1,1,2-trifluoroethoxy side chain .
This intricate combination of functional groups makes it a potentially valuable intermediate in synthetic chemistry. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution or cross-coupling reactions. nih.gov The bromo-trifluoroethoxy group at the 3-position introduces a specialized, fluorinated motif that can impart desirable properties in the final target molecule.
The compound's design suggests its utility in the synthesis of complex, highly substituted pyridines for screening in agrochemical and pharmaceutical research programs. The distinct halogen atoms (chlorine on the ring, bromine on the side chain) offer opportunities for selective chemical manipulations, allowing chemists to build molecular complexity in a controlled manner.
Below is a table summarizing the known and predicted properties of this compound.
| Property | Data |
| Molecular Formula | C₇H₄BrClF₃NO |
| Monoisotopic Mass | 288.91168 Da |
| SMILES | C1=CC(=C(N=C1)Cl)OC(C(F)Br)(F)F |
| InChIKey | SLTOUMXMYFMMOK-UHFFFAOYSA-N |
| Predicted XlogP | 3.8 |
Data sourced from PubChem. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6(10)7(11,12)14-4-2-1-3-13-5(4)9/h1-3,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTOUMXMYFMMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(C(F)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques for 3 2 Bromo 1,1,2 Trifluoroethoxy 2 Chloropyridine
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
No experimental High-Resolution Mass Spectrometry (HRMS) data has been found for 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine. Such data would be crucial for confirming the elemental composition of the molecule. An HRMS analysis would provide a highly accurate mass-to-charge ratio (m/z), which can be compared to the calculated exact mass of the compound's molecular formula, C₇H₄BrClF₃NO.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The precise structural arrangement of atoms in this compound would be determined using a suite of NMR experiments. However, no published NMR data is available for this compound.
Proton (¹H) NMR: Chemical Shifts and Coupling Patterns
Published ¹H NMR spectra, which would reveal the chemical environment of the hydrogen atoms on both the pyridine (B92270) ring and the ethoxy side chain, are not available. This data would provide information on chemical shifts (δ) and spin-spin coupling constants (J), indicating the electronic environment and connectivity of the protons.
Carbon-13 (¹³C) NMR: Quaternary Carbons and Unique Resonances
Experimental ¹³C NMR data is necessary to identify all unique carbon environments within the molecule, including the quaternary carbons of the pyridine ring and the trifluoroethoxy group. This information is currently unavailable in the public domain.
Fluorine-19 (¹⁹F) NMR: Fluorine Environments and Spin-Spin Coupling
¹⁹F NMR spectroscopy is essential for characterizing fluorine-containing compounds. A spectrum for this compound would show distinct signals for the different fluorine atoms on the ethoxy chain, providing insight into their chemical environments and their coupling to each other and to nearby protons. This experimental data could not be located.
Heteronuclear NMR (e.g., ¹H-¹⁹F HMBC, NOESY) for Connectivity and Stereochemistry
Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be used to establish long-range correlations between protons, carbons, and fluorine atoms, confirming the connectivity of the trifluoroethoxy group to the pyridine ring and providing information about the molecule's spatial arrangement. No such studies have been published for this specific compound.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental Infrared (IR) spectrum for this compound is not available. This technique would identify the characteristic vibrational frequencies of the functional groups present, such as C-Cl, C-Br, C-F, C-O, and the aromatic C=N and C=C bonds of the pyridine ring.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Despite the importance of this technique, a comprehensive search of scientific databases and chemical literature did not yield any published studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available in the public domain. The absence of this information indicates that either the compound has not been successfully crystallized and analyzed by this method, or the results of such studies have not been published.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystalline Form | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Note: This table is provided as a template. No experimental data is currently available in the public scientific literature to populate it.
Advanced Chromatographic Purity Assessment
Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of chemical compounds and identifying potential impurities. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, providing both qualitative and quantitative information.
A diligent review of scientific literature and analytical databases indicates a lack of published reports on the specific application of advanced chromatographic methods like GC-MS or HPLC for the purity assessment of this compound. While basic information on the compound's molecular formula (C7H4BrClF3NO) is available in databases such as PubChem, detailed experimental chromatographic conditions and results, including retention times, peak purity analysis, and impurity profiles, have not been documented in peer-reviewed journals or other scientific sources. uni.lu This lack of data prevents a detailed discussion of its chromatographic behavior and the specific impurities that may arise during its synthesis.
Table 2: Chromatographic Purity Data for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purity (%) |
| GC-MS | Data not available | Data not available | Data not available | Data not available |
| HPLC | Data not available | Data not available | Data not available | Data not available |
Note: This table is provided as a template. No experimental data is currently available in the public scientific literature to populate it.
Mechanistic Investigations of Reactions Involving 3 2 Bromo 1,1,2 Trifluoroethoxy 2 Chloropyridine
Elucidation of Reaction Pathways for its Synthesis
The synthesis of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine involves the strategic construction of an ether linkage between a functionalized pyridine (B92270) core and a halogenated ethoxy side chain. The reaction pathways are designed to selectively install the desired substituents at specific positions on both the aromatic ring and the aliphatic chain. A plausible synthetic route commences with a suitably substituted pyridine precursor, such as 3-amino-2-chloropyridine (B31603) or 3-hydroxy-2-chloropyridine. researchgate.netsigmaaldrich.com The core of the synthesis is the formation of the ether bond, followed by the specific halogenation of the side chain.
The formation of the target molecule can be dissected into two critical transformations: etherification and halogenation.
Etherification: The ether linkage is typically formed via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. In this approach, a nucleophilic oxygen on the pyridine ring attacks an electrophilic carbon on a two-carbon unit. One common pathway involves the deprotonation of 3-hydroxy-2-chloropyridine with a suitable base to form a potent pyridoxide nucleophile. This intermediate then reacts with a halo-substituted alkene, such as trifluoroethene, or a saturated precursor like 1,2-dibromo-1,1,2-trifluoroethane (B1585085).
Alternatively, direct C-H etherification protocols represent a more modern approach. nih.gov These methods might involve the activation of a C-H bond on the pyridine ring, followed by coupling with a halogenated alcohol, although this is less common for this specific substitution pattern.
Halogenation: The introduction of the bromine atom at the C-2 position of the ethoxy moiety is a key step. If the synthesis starts with a trifluoroethoxy-pyridine intermediate, a subsequent radical bromination step would be required to install the bromine atom. A more controlled approach involves using a building block that already contains the required halogens. For instance, reacting the sodium salt of 3-hydroxy-2-chloropyridine with a reagent like 1,2-dibromo-1,1,2-trifluoroethane would proceed via a nucleophilic attack where one bromine atom acts as a leaving group. This process establishes the core structure, leaving the second bromine atom in the desired position on the ethoxy chain.
The choice of catalysts and reagents is paramount in directing the reaction towards the desired product with high yield and selectivity.
Bases: In Williamson-type ether syntheses, strong bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide are employed to deprotonate the hydroxyl group of 3-hydroxy-2-chloropyridine, thereby enhancing its nucleophilicity. nih.gov
Diazotization Reagents: If the synthesis begins with 3-amino-2-chloropyridine, a diazotization reaction is necessary to convert the amino group into a better leaving group (N₂) or a hydroxyl group. Reagents like n-butyl nitrite (B80452) in the presence of an alcohol can facilitate this transformation to form the ether directly. researchgate.net
Halogen Transfer Reagents: In some modern C-H functionalization reactions, specific reagents are used to facilitate halogen transfer. For instance, 2-halothiophenes can act as halogen sources in base-catalyzed C-H etherification processes. nih.gov
Fluorinating Agents: While the target molecule contains fluorine, the synthesis typically employs a pre-fluorinated building block. However, in related syntheses, nucleophilic fluorinating reagents such as silver fluoride (B91410) (AgF) or triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) are used for halogen exchange reactions to introduce fluorine atoms. nih.gov
A summary of reagents and their roles is presented in the table below.
| Reagent/Catalyst | Role in Synthesis | Relevant Transformation |
| Sodium Hydride (NaH) | Base | Deprotonation of hydroxyl group for etherification |
| n-Butyl Nitrite | Diazotization Agent | Conversion of amino group to diazonium salt |
| 2-Halothiophenes | Halogen Transfer | C-H functionalization/etherification nih.gov |
| Silver Fluoride (AgF) | Fluorinating Agent | Nucleophilic fluorine substitution nih.gov |
| Palladium Catalysts | Cross-Coupling | Used in synthesis of functionalized aryl precursors wikipedia.org |
The structure of the 2-bromo-1,1,2-trifluoroethoxy moiety (–O–CF₂–CHFBr) contains a stereocenter at the second carbon atom (C2), which is bonded to a hydrogen, a bromine atom, a fluorine atom, and a trifluoromethyl group (–CF₂–O–Py). Consequently, this compound can exist as a pair of enantiomers.
The stereochemical outcome of the synthesis depends on the mechanism of the bond-forming reactions at this chiral center.
Racemic Mixture: If the synthesis proceeds through a mechanism involving a planar intermediate (such as a carbocation or a radical) at the C2 position, or if the starting materials are racemic and the reaction is not stereospecific, a racemic mixture of the (R)- and (S)-enantiomers will be produced. This is the most common outcome unless specific chiral reagents or catalysts are used.
Stereospecific Reactions: If the key C-Br or C-O bond-forming step occurs via a stereospecific mechanism like a bimolecular nucleophilic substitution (Sₙ2), the stereochemistry of the product will be determined by the stereochemistry of the precursor. An Sₙ2 reaction leads to an inversion of configuration at the reaction center. libretexts.orgpearson.com For example, if a chiral, non-racemic precursor containing a leaving group at the C2 position is used, a product with a specific, inverted stereochemistry could be obtained.
Without the use of asymmetric synthesis techniques, the industrial preparation of this compound would likely yield a racemic mixture.
Reactivity Studies of the Bromo-trifluoroethoxy Moiety
The chemical reactivity of this compound is largely dictated by the electronic properties and relative stability of the various halogen substituents on both the pyridine ring and the alkoxy side chain.
In nucleophilic substitution and elimination reactions, the facility with which a halogen atom departs is known as its leaving group ability. This property is inversely related to the basicity of the departing halide ion; weaker bases are better leaving groups. libretexts.orgmasterorganicchemistry.com The general trend for halogen leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.orgquora.com
Bromine (on the ethoxy chain): The bromine atom is attached to an sp³-hybridized carbon. Among the halogens present, bromide (Br⁻) is the best leaving group after iodide. libretexts.org It is a relatively weak base, derived from the strong acid hydrobromic acid (HBr). Therefore, the C-Br bond on the ethoxy chain is the most probable site for nucleophilic attack.
Chlorine (on the pyridine ring): The chlorine atom is attached to an sp²-hybridized carbon of the aromatic pyridine ring. Aryl halides are generally much less reactive towards nucleophilic substitution than alkyl halides. The reaction requires harsh conditions or activation by strongly electron-withdrawing groups on the ring. rsc.org
Fluorine (on the ethoxy chain): Fluoride (F⁻) is a poor leaving group because it is a relatively strong base (the conjugate base of the weak acid HF). libretexts.orgmasterorganicchemistry.com Furthermore, the carbon-fluorine bond is exceptionally strong, making it difficult to cleave. masterorganicchemistry.com Thus, the fluorine atoms on the ethoxy chain are highly unlikely to be displaced in standard nucleophilic substitution reactions.
The following table summarizes the key properties influencing the leaving group ability of the halogens.
| Halogen | Bond Type | C–X Bond Energy (kJ/mol) | pKa of Conjugate Acid (HX) | Leaving Group Ability |
| Fluorine | C(sp³)–F | ~485 | 3.2 | Worst libretexts.org |
| Chlorine | C(sp²)–Cl | ~400 | -7.0 | Poor (Aryl) |
| Bromine | C(sp³)–Br | ~285 | -9.0 | Good libretexts.org |
Due to these factors, the bromine atom on the flexible ethoxy side chain exhibits the highest mobility and is the primary site of reactivity for nucleophilic displacement.
The primary site for nucleophilic substitution on the 3-(2-bromo-1,1,2-trifluoroethoxy) moiety is the carbon atom bearing the bromine atom. The reaction involves the displacement of the bromide ion by a nucleophile (Nu⁻).
Py–O–CF₂–CHFBr + Nu⁻ → Py–O–CF₂–CHFNu + Br⁻
The mechanism of this substitution is heavily influenced by the electronic environment of the alkoxy chain. The presence of three highly electronegative fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect destabilizes the formation of a carbocation at the adjacent carbon, making a unimolecular Sₙ1 pathway highly unfavorable. libretexts.org Consequently, the substitution is expected to proceed via a bimolecular Sₙ2 mechanism. libretexts.org In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is a chiral center. pearson.com
A wide variety of nucleophiles can participate in this reaction, leading to a diverse range of derivatives. Examples include:
Hydroxide (OH⁻) to form an alcohol.
Alkoxides (RO⁻) to form a different ether.
Cyanide (CN⁻) to form a nitrile.
Amines (RNH₂) to form substituted amines.
These nucleophilic substitution reactions highlight the utility of the bromo-trifluoroethoxy group as a versatile handle for further molecular elaboration, allowing for the introduction of new functional groups onto the molecule. nii.ac.jprsc.org
Potential for Radical Reactions Involving Carbon-Bromine Bond
The carbon-bromine (C-Br) bond in the 3-(2-bromo-1,1,2-trifluoroethoxy) substituent presents a potential site for radical reactions. The C-Br bond is generally weaker than C-Cl, C-F, and C-H bonds, making it susceptible to homolytic cleavage under appropriate conditions, such as exposure to radical initiators (e.g., azobisisobutyronitrile - AIBN) or photolysis. This cleavage would generate a bromine radical and a carbon-centered radical on the fluoroethoxy side chain.
Once formed, this carbon-centered radical could participate in various radical chain reactions, including:
Addition to unsaturated systems: The radical could add to alkenes or alkynes, forming a new carbon-carbon bond and propagating the radical chain.
Atom transfer reactions: The radical could abstract an atom (e.g., a hydrogen atom) from another molecule.
Cyclization reactions: If a suitable unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization could occur.
While no specific studies on the radical reactions of this compound have been detailed in the reviewed literature, the general principles of radical chemistry suggest that the C-Br bond is a plausible site for such transformations.
Reactivity of the Chloropyridine Core
Nucleophilic Substitution at the 2- and 3-Positions of the Pyridine Ring
Nucleophilic aromatic substitution (SNA) is a characteristic reaction of halopyridines. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus susceptible to attack by nucleophiles. This effect is most pronounced at the 2- and 4-positions. Consequently, the chlorine atom at the 2-position of this compound is expected to be susceptible to nucleophilic displacement.
In contrast, the 3-position of the pyridine ring is less activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the 3-position cannot be effectively delocalized onto the electronegative nitrogen atom. Therefore, nucleophilic substitution at the 3-position, which would involve cleavage of the C-O bond of the fluoroethoxy group, is generally not favored.
The reactivity of the 2-chloro position can be further influenced by the 3-(2-bromo-1,1,2-trifluoroethoxy) substituent. The fluorine atoms in this group are strongly electron-withdrawing, which should further activate the 2-position towards nucleophilic attack. Common nucleophiles that could displace the chloride at the 2-position include alkoxides, amines, and thiols.
| Position | Reactivity towards Nucleophiles | Rationale |
| 2-Position (C-Cl) | High | Electron-deficient position activated by the ring nitrogen and the electron-withdrawing 3-substituent. |
| 3-Position (C-O) | Low | Poor stabilization of the Meisenheimer intermediate. |
Cross-Coupling Reactivity of Aryl Halides (C-Cl and C-Br) on Pyridine
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. Both the C-Cl bond at the 2-position of the pyridine ring and the C-Br bond on the fluoroethoxy side chain of this compound can potentially participate in these reactions.
The relative reactivity of C-Br and C-Cl bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This suggests that the C-Br bond in the side chain would be more reactive than the C-Cl bond on the pyridine ring under standard cross-coupling conditions. This difference in reactivity could allow for selective functionalization at the bromine-bearing carbon.
Suzuki Coupling: This reaction involves the coupling of the halide with an organoboron reagent. It is plausible that selective Suzuki coupling could be achieved at the C-Br position by careful choice of catalyst, ligands, and reaction conditions.
Heck Coupling: This reaction couples the halide with an alkene. Similar to the Suzuki coupling, selective reaction at the C-Br bond is anticipated.
Sonogashira Coupling: This reaction involves coupling with a terminal alkyne. The higher reactivity of the C-Br bond would likely lead to selective formation of an alkyne-substituted fluoroethoxy group.
While the C-Cl bond at the 2-position of the pyridine is less reactive, it can still undergo cross-coupling reactions, often requiring more forcing conditions or specialized catalytic systems.
| Bond | Coupling Partner | Potential Reaction |
| C-Br | Organoboron Reagent | Suzuki Coupling |
| C-Br | Alkene | Heck Coupling |
| C-Br | Terminal Alkyne | Sonogashira Coupling |
| C-Cl | Organoboron Reagent | Suzuki Coupling (harsher conditions) |
Regioselectivity and Chemoselectivity in Multi-functionalized Pyridines
The presence of two different halogen atoms (Cl and Br) at different positions in this compound makes regioselectivity and chemoselectivity key considerations in its synthetic transformations.
In Nucleophilic Substitution: As discussed, nucleophilic attack is highly favored at the 2-position of the pyridine ring, leading to the displacement of the chloride ion. The C-Br bond on the aliphatic side chain is generally not susceptible to nucleophilic attack under typical SNA conditions. This inherent electronic preference provides a high degree of regioselectivity for nucleophilic substitution reactions.
In Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds is the primary determinant of chemoselectivity. By tuning the reaction conditions (e.g., catalyst, ligand, temperature), it should be possible to selectively functionalize one site over the other.
Selective C-Br Functionalization: Milder reaction conditions would likely favor the exclusive reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Sequential Functionalization: A stepwise approach could be employed, where the C-Br bond is first functionalized via a cross-coupling reaction under mild conditions. The resulting product, still containing the C-Cl bond, could then be subjected to a second, more vigorous cross-coupling reaction or a nucleophilic substitution at the 2-position.
Double Functionalization: Under forcing conditions, it might be possible to achieve double cross-coupling at both the C-Br and C-Cl positions.
The 3-(2-bromo-1,1,2-trifluoroethoxy) group itself also plays a role in directing the reactivity of the pyridine ring. Its strong electron-withdrawing nature enhances the electrophilicity of the pyridine ring, particularly at the 2- and 6-positions, further favoring reactions at the 2-chloro position.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are favored for their balance of computational cost and accuracy in predicting the molecular and electronic properties of organic molecules. For 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine, DFT calculations can elucidate its three-dimensional structure, bond lengths, bond angles, and electronic characteristics.
Studies on related halopyridines, such as 2-chloropyridine (B119429) and 3-bromopyridine (B30812), have demonstrated that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), yield geometric parameters that are in excellent agreement with experimental data. researchgate.net All of the 2-halopyridines show a shortening of the N–C(2) bond resulting from the halogen substitution on the C(2) carbon atom. researchgate.net Applying these methods to the target molecule allows for a detailed prediction of its ground-state geometry.
Table 1: Predicted Geometric Parameters for the Pyridine (B92270) Core of this compound Note: These are representative values based on DFT calculations of analogous 2- and 3-substituted pyridines.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-Cl | ~1.74 Å |
| Bond Length | C3-Br | ~1.90 Å |
| Bond Length | N1-C2 | ~1.33 Å |
| Bond Length | C2-C3 | ~1.39 Å |
| Bond Angle | N1-C2-Cl | ~115° |
| Bond Angle | Cl-C2-C3 | ~120° |
| Bond Angle | C2-C3-Br | ~121° |
For the ethoxy side chain, the key dihedral angles to consider are O-C-C-Br and Pyridine-O-C-C. Similar to other halogenated ethanes, the relationship between the bromine atom and the oxygen atom across the C-C bond can be described by gauche and anti (or trans) conformations. researchgate.net In the anti conformer, these two bulky groups are positioned 180° apart, minimizing steric hindrance. In the gauche conformer, they are approximately 60° apart. Computational protocols can systematically generate possible conformers and calculate their relative energies to determine the most populated states at a given temperature. chemrxiv.org
Table 2: Hypothetical Relative Energies of Side Chain Conformers Note: Illustrative energy differences calculated by DFT methods to show the relative stability of possible conformers.
| Conformer | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti | ~180° | 0.00 | Most Stable |
| Gauche | ~60° | +0.85 | Less Stable |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). The energy and spatial distribution of these orbitals are key to understanding chemical reactions.
For this compound, which is an electrophile, the LUMO is of particular importance. A lower LUMO energy indicates a greater ability to accept electrons, translating to higher reactivity in nucleophilic substitution reactions. nih.govchemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is also a measure of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In 2-chloropyridine derivatives, the LUMO is typically characterized by large orbital coefficients on the carbon atom bonded to the chlorine (C2) and other positions on the pyridine ring. researchgate.net This indicates that the C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. The electron-withdrawing nature of the chloro, bromo, and fluoroethoxy groups is expected to lower the energy of the LUMO, enhancing the molecule's electrophilicity.
Table 3: Predicted Frontier Orbital Energies Note: Representative values for a substituted halopyridine calculated via DFT.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 6.30 |
The distribution of electrons within a molecule dictates its electrostatic properties and is fundamental to its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. deeporigin.comlibretexts.org MEP maps are color-coded to show regions of different electrostatic potential on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green indicates neutral regions. researchgate.netresearchgate.net
For this compound, the MEP map is expected to show:
Negative Potential (Red): Concentrated around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atoms of the ethoxy side chain. These are sites susceptible to attack by electrophiles.
Positive Potential (Blue): Located on the hydrogen atoms of the pyridine ring and, most significantly, on the C2 carbon atom. The strong electron-withdrawing effects of the adjacent nitrogen and chlorine atoms create a significant partial positive charge on C2, marking it as the primary center for nucleophilic attack.
In addition to MEP maps, atomic partial charges can be calculated to provide a quantitative measure of the charge distribution.
Table 4: Predicted Partial Atomic Charges (Mulliken) Note: Illustrative values for key atoms based on typical calculations for halopyridines.
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| N1 | -0.45 |
| C2 | +0.25 |
| Cl (on C2) | -0.10 |
| C3 | +0.15 |
| Br (on C3) | -0.05 |
Mechanistic Modeling of Key Reactions
Computational chemistry is an indispensable tool for modeling reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. For this compound, the most significant reaction is nucleophilic aromatic substitution (SNAr), where the chloride at the C2 position is displaced by a nucleophile.
The SNAr mechanism on electron-deficient rings like 2-chloropyridine is generally a two-step process. researchgate.net
Addition Step: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step proceeds through a first transition state (TS1).
Elimination Step: The aromaticity is restored as the leaving group (chloride) is expelled from the Meisenheimer complex. This step passes through a second transition state (TS2).
Transition state analysis involves using computational algorithms to locate the precise geometry of these high-energy transition states. rsc.org By analyzing their structures, researchers can understand the bonding changes that occur during the reaction. For the SNAr reaction on this molecule, TS1 would show the partial formation of the bond between the nucleophile and C2, while the C2-Cl bond remains largely intact. In TS2, the C2-Cl bond would be significantly elongated and breaking, while the new nucleophile-C2 bond is fully formed.
Table 5: Representative Energetic Profile for SNAr Reaction Note: Illustrative Gibbs free energy values (kcal/mol) relative to the reactants for an SNAr reaction with an alkoxide nucleophile.
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (TS1) | +21.2 |
| Meisenheimer Complex (Intermediate) | +14.5 |
| Transition State 2 (TS2) | +18.0 |
| Products | -7.5 |
This energetic profile illustrates that the reaction must overcome a significant energy barrier to proceed, with the formation of the Meisenheimer complex being the slower step. The negative value for the products indicates that the reaction is thermodynamically favorable.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations, particularly those based on density functional theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like "this compound". These computational methods can estimate NMR chemical shifts and IR vibrational frequencies with a useful degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of the compound.
Predicted Spectroscopic Data (Illustrative Example)
The following tables present hypothetical predicted NMR and IR data for "this compound". It is crucial to note that this data is not from actual quantum chemical calculations for this specific molecule but is an illustrative example based on typical values for similar functional groups and structural motifs found in related compounds. researchgate.netnih.govnih.govchemicalbook.comchemicalbook.com
Table 1: Predicted 1H, 13C, and 19F NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Atom Position | Predicted 19F Shift (ppm) |
| H-4 | 7.8 - 8.2 | C-2 | 150 - 155 | F (CF2) |
| H-5 | 7.2 - 7.6 | C-3 | 140 - 145 | F (CHF) |
| H-6 | 8.1 - 8.5 | C-4 | 138 - 142 | |
| O-CH | 6.5 - 7.0 | C-5 | 125 - 130 | |
| C-6 | 145 - 150 | |||
| O-CH | 115 - 125 (quartet) | |||
| CH-Br | 110 - 120 (doublet) |
Table 2: Predicted Major IR Absorption Frequencies (cm-1)
| Vibrational Mode | Predicted Frequency (cm-1) |
| C-H stretching (aromatic) | 3050 - 3150 |
| C-N stretching (pyridine ring) | 1550 - 1600 |
| C-O-C stretching (ether) | 1200 - 1300 |
| C-F stretching | 1000 - 1150 |
| C-Cl stretching | 700 - 800 |
| C-Br stretching | 550 - 650 |
These predicted values are derived from established correlations and computational studies on analogous fluorinated and halogenated aromatic compounds. dtic.milresearchgate.net The precise values for "this compound" would necessitate specific calculations using appropriate levels of theory and basis sets.
Molecular Dynamics Simulations for Conformational Space Exploration
The simulation would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms using a chosen force field. uni-saarland.denih.gov By integrating Newton's equations of motion, the trajectory of each atom can be tracked, revealing the dynamic behavior of the molecule.
Key Areas of Investigation in a Molecular Dynamics Study:
Torsional Angles: Analysis of the dihedral angles around the C-O-C-C bonds of the ethoxy linkage would reveal the most stable rotamers.
Intramolecular Interactions: The simulation could identify non-covalent interactions, such as halogen bonds or other electrostatic interactions, that might stabilize certain conformations. nih.govnih.govacs.orgacs.org
Solvent Effects: Running simulations in different solvents would illustrate how the environment influences the conformational preferences of the molecule.
Energy Landscapes: By sampling a large number of conformations, an energy landscape can be constructed to identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.
While no specific MD simulation results for "this compound" are publicly available, such studies would be invaluable for understanding its three-dimensional structure and dynamic properties, which in turn influence its reactivity and interactions with other molecules.
Derivatization and Synthetic Applications of 3 2 Bromo 1,1,2 Trifluoroethoxy 2 Chloropyridine
Strategies for Further Functionalization of the Pyridine (B92270) Ring
The substituted pyridine core of the molecule offers several avenues for modification. The electron-deficient nature of the pyridine ring, enhanced by the presence of the C2-chloro substituent, dictates its reactivity towards various synthetic transformations.
Introduction of Additional Functional Groups via Cross-Coupling (e.g., Suzuki, Sonogashira)
The chlorine atom at the 2-position of the pyridine ring serves as a conventional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While 2-chloropyridines are typically less reactive than their bromo or iodo counterparts, suitable catalytic systems can effectively promote these transformations. chempanda.comresearchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl and vinyl groups by coupling the C2-chloro position with an appropriate organoboron reagent, such as a boronic acid or a boronate ester. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving a palladium(0) species and requires a base to activate the boronic acid. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-substrates. nih.govarkat-usa.org
| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Potential Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(2-bromo-1,1,2-trifluoroethoxy)-2-phenylpyridine |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-(2-bromo-1,1,2-trifluoroethoxy)-2-(4-methoxyphenyl)pyridine |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 3-(2-bromo-1,1,2-trifluoroethoxy)-2-(thiophen-2-yl)pyridine |
| Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(2-bromo-1,1,2-trifluoroethoxy)-2-methylpyridine |
Sonogashira Coupling
To introduce an alkyne moiety at the C2 position, the Sonogashira coupling is the method of choice. This reaction involves the coupling of a terminal alkyne with the aryl chloride in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. soton.ac.ukorganic-chemistry.org
| Coupling Partner (R-C≡CH) | Catalyst System | Base | Potential Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 3-(2-bromo-1,1,2-trifluoroethoxy)-2-(phenylethynyl)pyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 3-(2-bromo-1,1,2-trifluoroethoxy)-2-((trimethylsilyl)ethynyl)pyridine |
| Propargyl alcohol | PdCl₂(MeCN)₂ | Piperidine | 3-(3-(2-bromo-1,1,2-trifluoroethoxy)-2-pyridinyl)prop-2-yn-1-ol |
Selective Transformations at Bromine or Chlorine Positions
The title compound possesses two distinct halogen atoms: an aromatic chlorine and an aliphatic bromine. This difference in the electronic environment (C(sp²)-Cl vs. C(sp³)-Br) allows for a high degree of selective functionalization.
Aromatic C-Cl Bond : The chlorine atom attached to the pyridine ring is relatively unreactive towards classical nucleophilic substitution but is the primary site for palladium-catalyzed cross-coupling reactions as described above. arkat-usa.org
Aliphatic C-Br Bond : The bromine atom on the ethoxy side chain is part of a secondary alkyl bromide. Its reactivity is significantly influenced by the adjacent electron-withdrawing fluorine atoms. This makes it a prime site for nucleophilic substitution (Sɴ2) reactions.
Therefore, by choosing the appropriate reaction type, one can selectively functionalize either the pyridine ring or the side chain. Cross-coupling conditions will favor reaction at the C-Cl bond, while traditional nucleophilic substitution conditions will favor reaction at the C-Br bond, leaving the C-Cl bond intact.
Modification of the Pyridine Nitrogen (e.g., N-oxidation, N-alkylation)
The lone pair of electrons on the pyridine nitrogen atom allows for its modification, which in turn alters the properties and reactivity of the entire heterocyclic system.
N-oxidation : The pyridine nitrogen can be oxidized to form the corresponding N-oxide using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgarkat-usa.org Pyridine-N-oxides exhibit modified reactivity; for instance, the N-O bond activates the C2 and C4 positions toward nucleophilic attack. researchgate.netacs.org While the C2 position is already substituted, this modification can be used to tune the electronic properties of the molecule or as a prelude to other transformations, followed by deoxygenation. wikipedia.org
N-alkylation : As a nucleophile, the pyridine nitrogen can react with various alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) to form a positively charged quaternary pyridinium (B92312) salt. acs.orgnih.gov This conversion increases the water solubility and significantly enhances the electron-withdrawing nature of the pyridine ring. The inherent decreased basicity of the starting material, due to its chloro and fluoroalkoxy substituents, may necessitate the use of more potent alkylating agents or more forcing reaction conditions. thieme-connect.com
Transformation of the Bromo-trifluoroethoxy Side Chain
The bromo-trifluoroethoxy group is a key functional handle, with the bromine atom being the primary site for synthetic modification.
Conversion of Bromine to Other Halogens or Functional Groups
The aliphatic bromine is susceptible to displacement by a wide variety of nucleophiles, providing a straightforward route to a large family of derivatives. The electron-withdrawing nature of the nearby fluorine atoms can enhance the electrophilicity of the carbon atom bearing the bromine, facilitating substitution reactions.
| Reagent | Nucleophile | Reaction Type | Potential Product Group |
| Sodium azide (B81097) (NaN₃) | N₃⁻ | Sɴ2 | Azides |
| Sodium cyanide (NaCN) | CN⁻ | Sɴ2 | Nitriles |
| Potassium thioacetate (B1230152) (KSAc) | AcS⁻ | Sɴ2 | Thioacetates |
| Sodium iodide (NaI) | I⁻ | Finkelstein Reaction | Iodides |
| Morpholine | R₂NH | Sɴ2 | Amines |
| Sodium methoxide (B1231860) (NaOMe) | MeO⁻ | Sɴ2 | Ethers |
These reactions provide access to key functional groups. For example, the resulting azide can be reduced to a primary amine, and the nitrile can be hydrolyzed to a carboxylic acid, significantly expanding the synthetic utility of the original scaffold.
Modification of the Ether Linkage or Trifluoroethoxy Group
The ether linkage and the trifluoroethoxy moiety are generally more stable and less amenable to transformation compared to the C-Br bond.
Modification of the Ether Linkage : Cleavage of the aryl-O-alkyl ether bond is typically difficult and requires harsh reagents such as strong protic acids (HBr) or Lewis acids (BBr₃). Such conditions could potentially affect other functional groups within the molecule.
Modification of the Trifluoroethoxy Group : The trifluoroethyl portion of the side chain is exceptionally stable due to the high strength of C-F bonds and is generally unreactive under most synthetic conditions. A potential transformation under strong, non-nucleophilic basic conditions is the elimination of HBr to form a 3-(1,2,2-trifluorovinyloxy)-2-chloropyridine intermediate. However, this reaction pathway would compete with nucleophilic substitution and would require careful selection of reaction conditions to achieve a desirable outcome.
Information on "3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine" is Not Available in Publicly Accessible Resources
Following a comprehensive search of scientific databases and chemical literature, no specific information was found for the chemical compound “this compound.” As a result, it is not possible to provide an article on its derivatization and synthetic applications according to the requested outline.
While information is available for structurally related compounds such as 3-bromo-2-chloropyridine (B150940) and other fluorinated pyridine derivatives, these molecules are distinct chemical entities. Extrapolating data from these related compounds would not provide a scientifically accurate or factual account for “this compound” and would be speculative.
Therefore, the content required to populate the specific sections and subsections of the provided outline could not be located.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly functionalized pyridines is a cornerstone of medicinal and materials chemistry. nih.gov Current methods for preparing substituted pyridines often face challenges such as harsh reaction conditions, the use of toxic reagents, and low yields. nih.gov Future research should prioritize the development of green and sustainable synthetic pathways to 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine.
Key areas of investigation could include:
Catalytic Approaches: Exploring the use of transition-metal or organo-catalysts to facilitate the introduction of the 2-bromo-1,1,2-trifluoroethoxy group onto the 2-chloro-3-hydroxypyridine (B146414) scaffold. nih.gov This could offer milder reaction conditions and improved selectivity compared to traditional methods.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the pyridine (B92270) ring with the desired substituents in a single, efficient step. nih.govnih.gov This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic methods for the synthesis, which could provide high stereoselectivity and operate under environmentally benign conditions.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Etherification | High selectivity, milder conditions, potential for asymmetric synthesis. | Catalyst cost and sensitivity, optimization of reaction parameters. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Finding suitable starting materials, controlling regioselectivity. |
| Flow Chemistry Synthesis | Enhanced safety, improved reproducibility, ease of scale-up. | Initial setup cost, potential for clogging with solid byproducts. |
| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Requirement for specialized equipment, potential for side reactions. |
Exploration of Novel Reactivity Patterns and Transformations
The unique electronic properties imparted by the chlorine, bromine, and trifluoroethoxy substituents suggest that this compound could exhibit novel reactivity. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The presence of both chloro and bromo substituents offers opportunities for selective functionalization.
Future research in this area should focus on:
Selective Cross-Coupling Reactions: Investigating the differential reactivity of the C-Cl and C-Br bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the sequential and controlled introduction of various substituents.
Reactivity of the Trifluoroethoxy Group: Exploring transformations involving the trifluoroethoxy moiety. While generally stable, this group could potentially be cleaved or modified under specific conditions, leading to new derivatives. nih.gov The strong inductive effect of the fluorine atoms may also influence the reactivity of the adjacent pyridine ring. nih.gov
Cyclization Reactions: Utilizing the halogen atoms as handles for intramolecular cyclization reactions to construct fused heterocyclic systems. mdpi.com Such structures are of significant interest in medicinal chemistry.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to enhance efficiency, safety, and reproducibility. nih.govacs.org The synthesis of this compound and its subsequent derivatization are well-suited for these technologies.
Future directions include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound. This could involve packed-bed reactors with immobilized catalysts or reagents, allowing for safer handling of potentially hazardous intermediates and easier purification. researchgate.netacs.org Researchers have demonstrated the utility of flow reactors for both Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine (B1217469) synthesis. nih.gov
Automated Derivatization: Integrating the flow synthesis of the parent compound with an automated platform for its derivatization. This would enable the rapid generation of a library of analogues for screening in various applications. scribd.comresearchgate.net
In-line Analysis and Optimization: Incorporating in-line analytical techniques (e.g., NMR, IR, mass spectrometry) into the flow setup to allow for real-time reaction monitoring and automated optimization of reaction conditions.
The potential benefits of adopting these modern synthesis platforms are summarized in the table below:
| Technology | Key Advantages |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for hazardous reactions, potential for higher yields and purity, ease of scalability. acs.orgvcu.edu |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased reproducibility, reduced manual labor. researchgate.net |
Expanding the Scope of Derivatization for Diverse Applications
The pyridine scaffold is a privileged structure in medicinal chemistry, with approximately 20% of the top 200 drugs containing a pyridine moiety. vcu.eduresearchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules and functional materials.
Future research should explore the following derivatization strategies:
Synthesis of Pharmaceutical Analogs: Utilizing the halogen atoms as points for diversification to create libraries of compounds for screening against various biological targets. The incorporation of the trifluoroethoxy group can enhance metabolic stability and membrane permeability. nih.gov
Development of Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry. vcu.edu Derivatization of the title compound could lead to new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Creation of Novel Materials: The electronic properties of the substituted pyridine ring suggest potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs), sensors, or catalysts.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine to improve yield and purity?
- Methodological Answer : Utilize orthogonal protecting group strategies to minimize side reactions. For example, employ trifluoroethoxy groups (as seen in structurally similar compounds) due to their stability under basic conditions . Monitor reaction progress via <sup>19</sup>F NMR to track trifluoroethoxy intermediates, as fluorine signals are highly sensitive to electronic environment changes . Purification via flash chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3) is recommended, as this solvent system effectively separates halogenated pyridine derivatives .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the pyridine ring (δ 7.5–8.5 ppm) and trifluoroethoxy group (δ 4.5–5.5 ppm) .
- Mass Spectrometry (HRMS) : Use ESI+ mode with sodium adducts ([M+Na]<sup>+</sup>) for accurate mass determination, as halogenated compounds often exhibit poor ionization efficiency in negative mode .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths (e.g., C-Br ~1.89 Å, C-Cl ~1.73 Å) to validate structural integrity .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, Cl, CF3) influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots. The 2-chloro substituent deactivates the pyridine ring at the 4- and 6-positions, directing Suzuki-Miyaura couplings to the 5-position. In contrast, the trifluoroethoxy group enhances oxidative stability but may sterically hinder Pd(0) coordination . Validate predictions using kinetic studies with <sup>31</sup>P NMR to track Pd catalyst speciation .
Q. What strategies mitigate competing elimination pathways during nucleophilic substitution at the trifluoroethoxy moiety?
- Methodological Answer :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and suppress β-elimination.
- Temperature Control : Maintain reactions at −20°C to 0°C to favor SN2 over E2 mechanisms.
- Additives : Introduce crown ethers (e.g., 18-crown-6) to sequester counterions and enhance nucleophile accessibility .
- Case Study : In analogous bromo-trifluoroethoxy systems, substituting K2CO3 with Cs2CO3 reduced elimination by 40% due to weaker base strength .
Q. How can I resolve contradictory data regarding the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Design a pH-dependent stability assay:
- Acidic Conditions (pH 2–4) : Monitor hydrolysis of the trifluoroethoxy group via <sup>19</sup>F NMR (disappearance of −OCF2Br signals at δ −75 ppm).
- Basic Conditions (pH 10–12) : Track dechlorination using ion chromatography to quantify Cl<sup>−</sup> release.
- Key Insight : Structural analogs show increased lability above pH 10 due to hydroxide attack at the 2-chloro position .
Structural and Mechanistic Insights
Q. What computational tools can predict biological activity based on the compound’s unique substitution pattern?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, focusing on halogen-bonding interactions between Br/Cl and heme Fe .
- Pharmacophore Modeling : Identify critical features (e.g., trifluoroethoxy as a hydrophobic domain, pyridine N as a hydrogen bond acceptor) using Schrödinger’s Phase .
- Data Table : Comparative binding affinities of analogs:
| Substituent Position | ΔG (kcal/mol) | Target Protein |
|---|---|---|
| 2-Cl, 3-OCH2CF3 | −8.2 | CYP3A4 |
| 2-Br, 3-OCH3 | −6.7 | CYP2D6 |
Safety and Compliance
Q. What safety protocols are critical when handling this compound’s bromo- and chloro-substituents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
